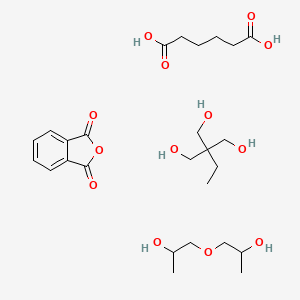

2-Benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-(2-hydroxypropoxy)propan-2-ol

Description

Properties

IUPAC Name |

2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-(2-hydroxypropoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3.C6H10O4.2C6H14O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-5(7)3-9-4-6(2)8;1-2-6(3-7,4-8)5-9/h1-4H;1-4H2,(H,7,8)(H,9,10);5-8H,3-4H2,1-2H3;7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODDSGCGIVJJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO.CC(COCC(C)O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-07-3 | |

| Record name | Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 1,1′-oxybis[2-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-07-3 | |

| Record name | Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 1,1'-oxybis[2-propanol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Biological Activity

The compound 2-Benzofuran-1,3-dione; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 1-(2-hydroxypropoxy)propan-2-ol is a complex organic molecule with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of approximately 562.6 g/mol. This compound is notable for its diverse structural components, which contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds containing benzofuran moieties often exhibit antioxidant activity . For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . Studies have evaluated the efficacy of similar benzofuran derivatives against a range of bacterial strains. For example, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In terms of cytotoxicity , some studies have reported that benzofuran derivatives can selectively induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways. This selective cytotoxicity makes these compounds promising candidates for cancer therapy .

Study 1: Antioxidant Activity Evaluation

A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of synthesized benzofuran derivatives using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions at specific positions on the benzofuran ring exhibited enhanced antioxidant activities compared to their unsubstituted counterparts .

Study 2: Antimicrobial Screening

Another investigation by Azotla-Cruz et al. (2017) focused on the antimicrobial effects of various benzofuran derivatives. The study found that certain compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential for pharmaceutical applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Benzofuran Core : Known for its ability to interact with biological targets due to its planar structure.

- Hydroxymethyl Group : Enhances solubility and may participate in hydrogen bonding with biological macromolecules.

- Hexanedioic Acid Moiety : Contributes to the overall polarity and can influence membrane permeability.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzofuran Derivative A | Antioxidant (DPPH scavenging) | Umesha et al., 2009 |

| Benzofuran Derivative B | Antimicrobial (S. aureus inhibition) | Azotla-Cruz et al., 2017 |

| Benzofuran Derivative C | Cytotoxic (apoptosis in cancer cells) | Hayakawa et al., 2004 |

Chemical Reactions Analysis

2-Benzofuran-1,3-dione (Benzofuran Dione)

Key Reactions :

-

Electrophilic Substitution : Reacts with iodine under oxidizing conditions (e.g., I₂/HNO₃) to introduce iodine atoms at positions 5 and 6 of the benzofuran ring.

-

Diels-Alder Reactions : Acts as a dienophile in cycloaddition reactions with dienes to form bicyclic adducts.

-

Oxidation : Forms carboxylic acid derivatives under strong oxidizing agents like KMnO₄.

| Reaction Type | Reagents/Conditions | Products | Yield/Notes | Citations |

|---|---|---|---|---|

| Iodination | I₂, HNO₃, 60–80°C | 5,6-Diiodo-2-benzofuran-1,3-dione | High regioselectivity | |

| Cycloaddition | 1,3-Butadiene, heat | Bicyclic lactone derivative | Used in material science | |

| Oxidation | KMnO₄, acidic conditions | Benzofuran dicarboxylic acid | Requires controlled pH |

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (Trimethylolpropane, TMP)

Key Reactions :

-

Aldol-Cannizzaro Reaction : Synthesized via condensation of 2-ethylhexanal with formaldehyde under alkaline conditions, followed by reduction .

-

Esterification : Reacts with diisocyanates (e.g., 1,3-diisocyanato-2-methylbenzene) to form polyurethanes.

-

Etherification : Forms ethers with alkyl halides (e.g., CH₃I) in basic media .

Hexanedioic Acid (Adipic Acid)

Key Reactions :

-

Polymerization : Reacts with 1,6-hexanediamine to form nylon-6,6 .

-

Esterification : Forms polyesters with ethylene glycol (e.g., polyethylene adipate) .

-

Oxidative Cleavage : Produced via nitric acid oxidation of cyclohexanol/cyclohexanone (KA oil) .

1-(2-Hydroxypropoxy)propan-2-ol (Dipropylene Glycol, DPG)

Key Reactions :

-

Oxidation : Converts to ketones (e.g., acetone) with CrO₃.

-

Esterification : Forms diesters with fatty acids (e.g., stearic acid) for plasticizers .

-

Dehydration : Produces ethers (e.g., dipropylene glycol methyl ether) under acidic conditions .

Critical Insights and Comparative Analysis

-

Reactivity Trends :

-

Benzofuran Dione : Electrophilic aromatic substitution dominates due to electron-withdrawing dione groups.

-

TMP : Branched structure enables steric control in polyurethane crosslinking .

-

Adipic Acid : Linear C6 chain facilitates high crystallinity in nylons .

-

DPG : Ether linkages enhance hydrophilicity, making it a versatile solvent .

-

-

Industrial Relevance :

Comparison with Similar Compounds

2-Benzofuran-1,3-dione

2-Benzofuran-1,3-dione is a cyclic anhydride with a benzofuran backbone. It is structurally characterized by a fused benzene and furan ring system, with ketone groups at positions 1 and 3. This compound is frequently utilized in polymer synthesis, particularly in the production of polyesters and polyurethanes, due to its reactive anhydride functionality .

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (Trimethylolpropane)

This triol, commonly known as trimethylolpropane (CAS 77-99-6), has a molecular formula of C₆H₁₄O₃ and a molecular weight of 134.17 g/mol . Its structure features a central carbon bonded to two hydroxymethyl groups and one ethyl group, enabling high reactivity in esterification and crosslinking reactions. It is widely used in coatings, adhesives, and polyurethanes . Evidence highlights its role in synthesizing esters (e.g., didecadecanoate heptanoate) and polymers, such as those with hexanedioic acid and isocyanates .

Hexanedioic Acid (Adipic Acid)

Hexanedioic acid, or adipic acid (CAS 124-04-9), is a linear dicarboxylic acid with the formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . It is a key industrial chemical, primarily used in nylon-6,6 production. The evidence emphasizes its incorporation into polyesters and polyurethanes, often alongside 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and isocyanates .

1-(2-Hydroxypropoxy)propan-2-ol

Its molecular structure suggests a propylene glycol derivative with ether and hydroxyl functionalities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 2-Benzofuran-1,3-dione : Contains a reactive cyclic anhydride group, enabling polymerization via ring-opening reactions. Similar to phthalic anhydride but with a fused furan ring .

- Trimethylolpropane : A triol with primary and secondary hydroxyl groups, analogous to glycerol but with enhanced steric hindrance due to the ethyl group .

- Adipic Acid : A linear aliphatic dicarboxylic acid, structurally similar to glutaric acid (C₅) and pimelic acid (C₇) but with superior thermal stability for polymer applications .

- Comparative Note: 1-(2-Hydroxypropoxy)propan-2-ol’s ether-diol structure is distinct from the others, but insufficient data limits direct comparison.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-Benzofuran-1,3-dione | C₈H₄O₃* | 148.12* | 67815-82-1† | Cyclic anhydride |

| Trimethylolpropane | C₆H₁₄O₃ | 134.17 | 77-99-6 | Triol |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 124-04-9 | Dicarboxylic acid |

| 1-(2-Hydroxypropoxy)propan-2-ol | N/A | N/A | N/A | Ether, diol |

*Inferred from benzofuran derivatives; †CAS corresponds to a polymer mixture .

Preparation Methods

Preparation of 2-Benzofuran-1,3-dione

Synthetic Routes and Reaction Conditions:

2-Benzofuran-1,3-dione is generally synthesized via the reaction of phthalic anhydride with hexane-1,6-diol. This process involves the formation of the benzofuran ring system through cyclization under controlled temperature and solvent conditions. Variations in temperature and solvent choice can tailor the properties of the final product. Alternative synthesis includes cyclodehydration of 1,2-dihydroxybenzene derivatives under acidic conditions or oxidation of 2,3-dihydrobenzofuran using oxidizing agents such as chromic acid. These methods facilitate ring closure and oxidation steps critical for benzofuran-1,3-dione formation.

Industrial Production Methods:

In industrial environments, large-scale reactors are employed where phthalic anhydride and hexane-1,6-diol are combined and heated under optimized conditions. Catalysts may be used to improve yield and selectivity. The process is monitored to maintain product purity and reaction efficiency. Acidic conditions and controlled dehydration are key to industrial synthesis.

Preparation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Synthetic Routes and Reaction Conditions:

This compound is synthesized primarily via the aldol condensation of formaldehyde with isobutyraldehyde, followed by catalytic hydrogenation. The reaction uses a base catalyst for the aldol step and a hydrogenation catalyst such as palladium on carbon under elevated pressure and temperature to reduce the intermediate to the diol. This method ensures selective formation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with high purity.

Industrial Production Methods:

Industrial-scale production involves continuous flow reactors maintaining optimal reaction parameters for aldol condensation and hydrogenation. Advanced catalysts and process control systems ensure high throughput, efficiency, and consistent product quality. Safety measures are critical due to the use of reactive aldehydes and hydrogen gas.

Preparation of Hexanedioic Acid (Adipic Acid)

Synthetic Routes and Reaction Conditions:

Hexanedioic acid is predominantly produced by oxidation of cyclohexanol and cyclohexanone (collectively called KA oil) with nitric acid. The process involves two major stages:

- Production of KA oil by oxidation of cyclohexane.

- Oxidation of KA oil with nitric acid to yield hexanedioic acid.

During the oxidation, cyclohexanol is first converted to cyclohexanone, releasing nitrous acid, which facilitates further oxidation and cleavage of the ring to form adipic acid. Alternative methods include hydrocarbonylation of butadiene and oxidation cleavage of cyclohexene, but the nitric acid oxidation of KA oil remains the commercial standard.

Industrial Production Methods:

Large-scale production uses reactors where KA oil is oxidized with nitric acid under controlled temperature and pressure. By-products such as nitrous gases are managed carefully. The process is optimized for yield and purity, with recycling of unreacted cyclohexane and careful separation of intermediates.

Preparation of 1-(2-hydroxypropoxy)propan-2-ol (Dipropylene Glycol)

Synthetic Routes and Reaction Conditions:

1-(2-hydroxypropoxy)propan-2-ol is synthesized by reacting propylene oxide with propylene glycol under basic conditions, typically catalyzed by potassium hydroxide. The reaction proceeds via nucleophilic ring-opening of propylene oxide by the hydroxyl groups of propylene glycol to form the ether-linked diol. The reaction is exothermic and requires temperature control.

Industrial Production Methods:

Industrial synthesis employs continuous addition of propylene oxide to propylene glycol in reactors equipped with cooling systems to manage heat release. The product mixture is purified by distillation to remove unreacted starting materials and side products, ensuring high purity dipropylene glycol.

Summary Table of Preparation Methods

| Compound | Key Reactants | Reaction Type | Catalysts/Conditions | Industrial Notes |

|---|---|---|---|---|

| 2-Benzofuran-1,3-dione | Phthalic anhydride + hexane-1,6-diol | Cyclization, dehydration | Acidic conditions, temperature control | Large reactors, catalytic optimization |

| 2-ethyl-2-(hydroxymethyl)propane-1,3-diol | Formaldehyde + isobutyraldehyde | Aldol condensation + hydrogenation | Base catalyst, Pd/C hydrogenation catalyst | Continuous flow reactors, advanced catalyst use |

| Hexanedioic acid (Adipic acid) | Cyclohexanol + cyclohexanone + nitric acid | Oxidation | Nitric acid oxidation, temperature control | Multistage oxidation, recycling of intermediates |

| 1-(2-hydroxypropoxy)propan-2-ol | Propylene oxide + propylene glycol | Nucleophilic ring opening | KOH catalyst, basic medium | Continuous addition, distillation purification |

Detailed Research Findings and Notes

The synthesis of 2-Benzofuran-1,3-dione from phthalic anhydride and hexane-1,6-diol is well-established, with the reaction conditions influencing the product crystallinity and purity. Acid catalysis improves cyclization efficiency.

The aldol condensation route to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is advantageous due to the availability of formaldehyde and isobutyraldehyde and the selectivity of hydrogenation catalysts. Use of palladium on carbon under hydrogen pressure ensures high yield and minimal side reactions.

Hexanedioic acid production is a cornerstone of industrial chemistry, with nitric acid oxidation of KA oil being the dominant method. The reaction pathway involves nitrosation and cleavage steps, with careful control of nitrous acid intermediates critical to process safety and yield.

The preparation of 1-(2-hydroxypropoxy)propan-2-ol via propylene oxide and propylene glycol is a classic etherification reaction, where base catalysis promotes nucleophilic attack. Industrial processes emphasize temperature control due to exothermicity and purification to remove oligomers or unreacted materials.

Q & A

Q. How can researchers synthesize and characterize 2-benzofuran-1,3-dione derivatives for pharmaceutical applications?

- Methodological Answer : Synthesis typically involves refluxing intermediates like carbohydrazide with isatin under anhydrous conditions, followed by purification via column chromatography. Structural confirmation employs FTIR (C=O stretch at ~1750 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), and mass spectrometry (molecular ion peaks) . For derivatives targeting antibacterial activity, molecular docking studies against bacterial enzymes (e.g., DNA gyrase) are recommended to predict binding affinity .

Q. What analytical techniques are suitable for quantifying hexanedioic acid in polymer matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is effective. Sample preparation involves dissolving the polymer in tetrahydrofuran (THF), followed by filtration to remove insoluble residues. Calibration curves using hexanedioic acid standards (0.1–10 mM) ensure accuracy .

Q. How should 1-(2-hydroxypropoxy)propan-2-ol be handled to ensure stability during storage?

- Methodological Answer : Store in airtight containers under nitrogen at 4°C to prevent oxidation. Avoid exposure to moisture or acidic conditions, which may induce ether bond cleavage. Stability assays (e.g., periodic GC-MS analysis over 6 months) are recommended to monitor degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing 2-ethyl-2-(hydroxymethyl)propane-1,3-diol-based polymers?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict optimal monomer reactivity ratios. Coupled with machine learning algorithms, these models identify ideal temperatures (e.g., 60–80°C) and catalysts (e.g., Sn(Oct)₂) for polycondensation. Experimental validation via gel permeation chromatography (GPC) confirms polymer molecular weights .

Q. What strategies resolve contradictions in spectroscopic data for benzofuran derivatives?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways. Computational tools like ACD/Labs or MestReNova assist in spectral simulation .

Q. How do reaction mechanisms differ between thermal and catalytic pathways for hexanedioic acid polymerization?

- Methodological Answer : Thermal polymerization proceeds via free-radical initiation (e.g., AIBN at 70°C), producing low-polydispersity polymers. Catalytic routes using titanium tetraisopropoxide favor step-growth mechanisms, evidenced by kinetic studies (e.g., time-resolved FTIR monitoring of ester bond formation). Reactor design (e.g., plug-flow vs. batch) further influences molecular weight distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.